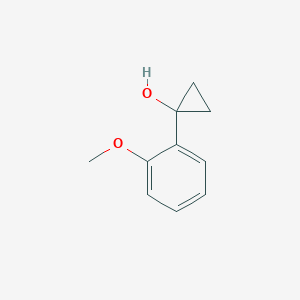

1-(2-Methoxyphenyl)cyclopropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C10H12O2/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |

InChI Key |

JADBDSORVKPIRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)O |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 1 2 Methoxyphenyl Cyclopropan 1 Ol

Functional Group Interconversions at the Hydroxyl Moiety of 1-(2-Methoxyphenyl)cyclopropan-1-ol

The tertiary hydroxyl group of this compound can be transformed into a variety of other functional groups, providing a handle for further synthetic modifications. These interconversions typically involve the replacement of the hydroxyl group with another substituent. Due to the tertiary nature of the alcohol, these reactions often proceed through an Sₙ1-type mechanism involving a carbocation intermediate, which can also lead to rearrangement byproducts as discussed above. Careful selection of reagents and reaction conditions is therefore crucial to favor substitution over rearrangement.

Common functional group interconversions for tertiary alcohols include:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using appropriate reagents. For instance, reaction with thionyl chloride (SOCl₂) can yield the corresponding tertiary chloride, while phosphorus tribromide (PBr₃) can be used for the synthesis of the tertiary bromide. These reactions often require the presence of a base like pyridine (B92270) to neutralize the acidic byproducts.

Conversion to Ethers: Etherification can be achieved under acidic or basic conditions. Acid-catalyzed etherification with another alcohol would likely be complicated by rearrangement reactions. A more controlled approach would be the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, the steric hindrance of the tertiary alkoxide can limit the efficiency of this reaction.

Conversion to Esters: Esterification can be readily achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine. This reaction is generally efficient for tertiary alcohols and proceeds without rearrangement.

Table 2: Reagents for Functional Group Interconversions of Tertiary Alcohols

| Desired Functional Group | Reagent(s) | Typical Byproducts |

| Alkyl Chloride | Thionyl Chloride (SOCl₂), Pyridine | SO₂, Pyridinium hydrochloride |

| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ |

| Ester | Acyl Chloride (RCOCl), Pyridine | Pyridinium hydrochloride |

| Ester | Acid Anhydride ((RCO)₂O), Pyridine | Carboxylic acid |

The reactivity of the hydroxyl group in this compound is a key aspect of its chemical profile, offering pathways to a diverse range of derivatives, provided that competing rearrangement reactions are carefully managed.

Mechanistic Elucidation and Computational Analysis of 1 2 Methoxyphenyl Cyclopropan 1 Ol Transformations

Application of Computational Chemistry for Reaction Pathway Analysis

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. youtube.com For 1-(2-methoxyphenyl)cyclopropan-1-ol, these methods provide insight into the inherent properties of the molecule and the transient species that form during reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations are instrumental in quantifying the ring strain energy (RSE) of the cyclopropane (B1198618) moiety in this compound. The high RSE, resulting from acute bond angles deviating significantly from the ideal sp³ hybridization, is a primary driver for its chemical reactivity. osti.gov

Computational models can predict key geometrical parameters and electronic properties. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, influences the electron density distribution across the molecule, which can be visualized through HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy calculations. This, in turn, affects the stability of potential intermediates.

Interactive Table 1: Hypothetical DFT-Calculated Properties of this compound This table presents typical parameters that can be obtained through DFT calculations to illustrate the concept.

| Property | Calculated Value | Significance |

|---|---|---|

| Ring Strain Energy (RSE) | ~27-28 kcal/mol | High value indicates significant stored energy, driving ring-opening reactions. osti.gov |

| C1-C2 Bond Length (ring) | ~1.51 Å | Typical for cyclopropane rings, shorter and weaker than a standard C-C bond. |

| C1-C-C Bond Angle (ring) | ~60° | Severe deviation from the ideal 109.5° angle, indicating high angular strain. osti.gov |

| HOMO-LUMO Energy Gap | Variable | Indicates electronic excitability and reactivity; influenced by the methoxyphenyl group. |

Computational studies are crucial for predicting the structure and stability of short-lived reactive intermediates that are difficult to observe experimentally. For transformations involving this compound, DFT can be used to model the potential energy surface of a reaction, identifying transition states and intermediates such as radicals or cationic species. By calculating the relative energies of these species, the most probable reaction mechanism can be hypothesized. For instance, calculations can help determine whether a homolytic (radical) or heterolytic (ionic) cleavage of the cyclopropane ring is more energetically favorable under specific conditions.

Experimental Mechanistic Investigations

Experimental techniques provide tangible evidence to support or refute computationally derived hypotheses. These investigations probe reaction kinetics, intermediate species, and stereochemical outcomes.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can slow down a reaction if the bond to that atom is broken or significantly altered in the rate-determining step. youtube.com

For reactions of this compound, a primary KIE would be observed if a C-H bond is cleaved in the slowest step. A secondary KIE might be seen if the hybridization of a carbon atom changes, even if its bond isn't broken. youtube.comwikipedia.org Observing the ratio of rate constants (kH/kD) provides direct evidence for the transition state's nature. libretexts.orgwayne.edu

Interactive Table 2: Interpretation of Hypothetical KIE Results This table demonstrates how KIE values are interpreted to provide mechanistic insights.

| Experiment | kH/kD Value | Mechanistic Implication |

|---|---|---|

| Deuteration of hydroxyl group | ~1.0 | O-H bond is not broken in the rate-determining step. |

| Deuteration at a ring C-H bond | > 2.0 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| Deuteration at a ring C-H bond | ~1.1-1.3 (Secondary KIE) | Change in hybridization at the carbon atom (e.g., sp³ to sp²) in the transition state. wikipedia.org |

To determine if a reaction proceeds via a radical mechanism, radical trapping experiments are often employed. whiterose.ac.uk These involve introducing a radical scavenger or trap into the reaction mixture. researchgate.netresearchgate.net If the reaction rate or product yield significantly decreases, it provides strong evidence for the involvement of radical intermediates. whiterose.ac.uk Common radical traps include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene.

In a study of a copper-catalyzed cross-coupling reaction, the presence of radical inhibitors was shown to significantly impact the yield, suggesting a radical-based pathway. researchgate.net Similar experiments with this compound would confirm the nature of its transformations.

Interactive Table 3: Example of Radical Trapping Experimental Data Based on methodology from related studies, this table illustrates potential outcomes.

| Additive (Radical Trap) | Equivalents | Product Yield (%) | Conclusion |

|---|---|---|---|

| None | 0 | 85 | Baseline reaction efficiency. |

| TEMPO | 2.0 | 5 | Significant inhibition indicates a radical mechanism. researchgate.net |

| 1,1-Diphenylethylene | 5.0 | <10 | Strong trapping of radical intermediates, confirming the pathway. researchgate.net |

| BHT (Butylated hydroxytoluene) | 2.0 | 15 | Inhibition by a phenolic antioxidant further supports a radical process. |

The stereochemical outcome of a reaction provides critical clues about the mechanism. If this compound, or a chiral derivative, undergoes a reaction, the stereochemistry of the product can indicate the nature of the intermediates.

Retention of stereochemistry often suggests a concerted mechanism where bonds are formed and broken simultaneously, or a pathway that restricts conformational freedom.

Inversion of stereochemistry is characteristic of mechanisms like SN2 reactions.

Racemization (formation of an equal mixture of enantiomers) implies the formation of a planar, achiral intermediate, such as a carbocation or a rapidly inverting radical.

Studying the cyclopropanation of chiral allylic alcohols, for example, has shown that the stereochemistry of the starting material can direct the formation of a specific cyclopropane isomer. unl.pt Analyzing the stereochemical purity of products from reactions of an enantiomerically enriched this compound derivative would be similarly informative.

Role of Proton-Coupled Electron Transfer (PCET)

Proton-Coupled Electron Transfer (PCET) represents a crucial mechanistic pathway in the transformation of this compound. This process involves the concerted or stepwise transfer of a proton and an electron, enabling the homolytic activation of the alcohol's O-H bond under conditions that would be challenging for traditional oxidation or reduction pathways alone. nih.gov For strained molecules like aryl-substituted cyclopropanols, PCET provides a thermodynamically favorable route to initiate ring-opening reactions by avoiding high-energy charged intermediates that would be formed in stepwise electron-then-proton or proton-then-electron transfer mechanisms. nih.gov

The transformation of this compound via PCET typically results in the homolytic cleavage of the cyclopropane ring. This process is initiated by the single-electron oxidation of the cyclopropanol (B106826). The electron-rich 2-methoxyphenyl group makes the compound a suitable electron donor, facilitating this initial step. The oxidation, often facilitated by a photocatalyst or through the formation of an electron donor-acceptor (EDA) complex, generates a radical cation intermediate. nih.govnih.gov

Simultaneously or in a rapid subsequent step, the hydroxyl proton is transferred to a base. This concerted or near-concerted transfer circumvents the high energetic barrier of forming an isolated alkoxide or radical cation, leading directly to a neutral cyclopropyloxy radical. This radical is highly unstable due to the inherent strain of the three-membered ring and rapidly undergoes β-scission. This C-C bond cleavage relieves the ring strain and results in the formation of a more stable β-ketoalkyl radical. This radical intermediate is a key species that can then engage in a variety of subsequent coupling reactions.

Several key strategies have been developed to initiate PCET in cyclopropanol systems:

Photocatalysis: Visible-light photoredox catalysis is a powerful tool for initiating PCET. A photocatalyst, upon excitation by light, can act as a potent single-electron oxidant to accept an electron from the cyclopropanol, while a suitable base in the reaction medium accepts the proton. organic-chemistry.org

Electron Donor-Acceptor (EDA) Complexes: Aryl-substituted cyclopropanols, including this compound, can form photoactive EDA complexes with electron-deficient olefins. nih.gov Upon irradiation with light, a photoinduced charge transfer within this complex can trigger the PCET process, leading to the ring-opening of the cyclopropanol without the need for an external photocatalyst. nih.govnih.gov

Detailed Research Findings

Mechanistic studies have elucidated the critical steps and intermediates involved in the PCET-mediated transformations of aryl cyclopropanols. The process can be dissected into the key events outlined in the table below.

| Step | Description | Key Intermediates |

| 1. Activation | Formation of an Electron Donor-Acceptor (EDA) complex between this compound and an electron-deficient alkene, or interaction with an excited photocatalyst. | EDA Complex / Encounter Complex |

| 2. PCET Event | Upon photoirradiation, a single electron is transferred from the cyclopropanol to the acceptor/photocatalyst, coupled with the transfer of the hydroxyl proton to a base. | Cyclopropyloxy Radical |

| 3. Ring Opening | The highly strained cyclopropyloxy radical undergoes rapid homolytic cleavage (β-scission) of one of the internal C-C bonds of the cyclopropane ring. | β-Ketoalkyl Radical |

| 4. Radical Coupling | The resulting β-ketoalkyl radical adds to an acceptor molecule (e.g., an electron-deficient alkene) or engages in other coupling reactions to form the final product. | Product Radical Anion |

| 5. Catalyst Regeneration | In photocatalytic cycles, the reduced photocatalyst is regenerated by transferring the electron to the radical anion of the acceptor, completing the catalytic cycle. | Ground State Photocatalyst |

Computational analyses support this mechanistic framework, indicating that the concerted PCET pathway has a significantly lower activation energy barrier compared to stepwise pathways. The relief of the approximately 27 kcal/mol of strain energy in the cyclopropane ring provides a strong thermodynamic driving force for the β-scission step, ensuring the reaction proceeds efficiently once the cyclopropyloxy radical is formed.

Strategic Applications of 1 2 Methoxyphenyl Cyclopropan 1 Ol in Complex Chemical Synthesis

Utilization as a Versatile Three-Carbon Synthon

The structure of 1-(2-methoxyphenyl)cyclopropan-1-ol makes it an effective three-carbon synthon in a variety of chemical transformations. Donor-acceptor cyclopropanes, a class of compounds to which this compound is related, are known to act as synthetic equivalents of 1,3-dipoles. mdpi.com In these reactions, the carbon atom bearing the donor group (the methoxyphenyl group in this case) behaves as an electrophilic center, while the carbon atom adjacent to the acceptor group acts as a nucleophile. mdpi.com This reactivity pattern allows for the formal [3+2] cycloaddition with various reaction partners, effectively introducing a three-carbon unit into a new molecular framework.

The presence of the ortho-methoxyphenyl group can also influence the reactivity of the cyclopropane (B1198618) ring, enabling unique annulation strategies where the ortho-position of the aromatic ring participates as a nucleophile. mdpi.com This dual reactivity enhances the versatility of this compound as a three-carbon building block, providing access to a broader range of carbocyclic and heterocyclic systems.

Precursor for the Generation of β-Ketoalkyl Radicals

A significant application of this compound lies in its ability to serve as a precursor for β-ketoalkyl radicals. The generation of these radical species often involves the homolytic cleavage of the C1-C2 bond of the cyclopropanol (B106826) ring. This process can be initiated by various methods, including photoredox catalysis. For instance, visible-light-induced oxidation of the cyclopropanol can generate an alkoxy radical, which then undergoes β-scission to yield the more stable β-ketoalkyl radical. mdpi.comnih.gov

The stability of the resulting radical is enhanced by the delocalization of the unpaired electron with the adjacent carbonyl group. This accessibility of β-ketoalkyl radicals from cyclopropanol precursors like this compound has opened up new avenues for radical-mediated bond constructions. mdpi.comnih.gov

Applications in Radical C-C Bond Formation

The β-ketoalkyl radicals generated from this compound are highly valuable intermediates for the formation of carbon-carbon bonds. illinois.edu These radical species can participate in a variety of intermolecular and intramolecular addition reactions to unsaturated systems such as alkenes and alkynes. illinois.edu Radical C-C bond formation is a powerful tool in organic synthesis, often allowing for the construction of sterically demanding bonds and complex ring systems that are challenging to access through traditional ionic pathways. illinois.eduresearchgate.net

The use of radicals generated from cyclopropanols avoids the often harsh conditions required for other radical generation methods and offers a degree of predictability and selectivity. illinois.edu The versatility of these radical reactions has been demonstrated in the synthesis of complex molecules where the construction of key C-C bonds is achieved with high efficiency. illinois.edu

Enabling Syntheses of Multifunctional Organic Molecules

The unique reactivity of this compound facilitates the synthesis of a wide array of multifunctional organic molecules. Its ability to act as a three-carbon synthon and a source of β-ketoalkyl radicals allows for the introduction of both a carbonyl group and a three-carbon chain in a single synthetic operation. This dual functionality is highly advantageous in building molecular complexity rapidly.

For example, the radical addition of the β-ketoalkyl radical derived from this compound to an alkene introduces a ketone functionality and a new alkyl substituent, leading to the formation of a more complex and functionalized product. The methoxy (B1213986) group on the phenyl ring can also be a site for further chemical modification, adding another layer of synthetic utility. This strategic positioning of functional groups makes this compound a valuable starting material for creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Building Block in Natural Product Total Synthesis

The cyclopropane motif is a recurring structural feature in a variety of natural products, many of which exhibit significant biological activity. rsc.orgmarquette.edu The development of synthetic methods for the construction of cyclopropane-containing molecules is therefore of considerable interest. rsc.orgmarquette.edursc.org this compound serves as a valuable building block in this context, providing a pre-formed cyclopropane ring that can be incorporated into larger, more complex natural product skeletons. scilit.comsigmaaldrich.com

The strategic use of this compound can significantly shorten synthetic routes to these natural products. illinois.edu Radical-mediated C-C bond formations, initiated from the cyclopropanol moiety, have been employed in the key bond-forming steps of several total syntheses. illinois.edu This approach highlights the power of radical chemistry in the assembly of intricate molecular architectures found in nature. illinois.edu

Expedited Synthesis of Structurally Diversified Organic and Pharmaceutical Intermediates

The versatility of this compound extends to the expedited synthesis of structurally diverse organic and pharmaceutical intermediates. mdpi.comillinois.eduscilit.comsigmaaldrich.com Its ability to participate in various transformations allows for the rapid generation of a wide range of molecular frameworks. These frameworks can then be further elaborated to produce libraries of compounds for drug discovery and development.

The methoxyphenyl group is a common feature in many pharmaceutically active compounds, and its presence in this building block is therefore advantageous. The combination of the cyclopropane ring and the methoxyphenyl group allows for the creation of unique three-dimensional structures that are of interest in medicinal chemistry. Intermediates derived from this compound, such as (1-(2-methoxyphenyl)cyclopropyl)methanamine, are commercially available and serve as starting points for the synthesis of more complex pharmaceutical targets. sigmaaldrich.comamericanelements.com

Contributions to Asymmetric Synthesis Methodologies

The field of asymmetric synthesis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule, has benefited from the use of cyclopropane derivatives. While the direct use of this compound in asymmetric catalysis is not extensively documented in the provided search results, the broader class of donor-acceptor cyclopropanes has been utilized in the development of asymmetric methodologies. mdpi.com

The potential for stereocontrol in reactions involving cyclopropanes is significant. For instance, the diastereoselectivity of reactions can be influenced by existing stereocenters on the cyclopropane ring or by the use of chiral catalysts. scilit.com The development of enantioselective radical addition reactions using precursors like this compound represents an ongoing area of research with the potential to provide efficient routes to chiral molecules. scilit.com

Future Research Directions and Uncharted Territory for 1 2 Methoxyphenyl Cyclopropan 1 Ol

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will likely focus on the development and application of novel catalytic systems to control the synthesis and reactivity of 1-(2-Methoxyphenyl)cyclopropan-1-ol with high levels of selectivity and efficiency. While traditional methods for cyclopropanation exist, the application of modern catalytic technologies could provide access to enantiomerically pure forms of the molecule and enable more efficient downstream transformations.

Transition-metal catalysis, which has seen success in the stereoselective synthesis of other functionalized cyclopropanes, represents a significant area for exploration. rsc.org Catalysts based on rhodium, copper, and ruthenium could be investigated for the asymmetric cyclopropanation leading to this compound. rsc.org Furthermore, the development of organocatalytic systems, which avoid the use of metals, presents an attractive alternative for achieving high enantioselectivity. The use of chiral Brønsted acids or bifunctional thiourea catalysts, for instance, could be explored to control the stereochemical outcome of key bond-forming steps.

The table below illustrates a hypothetical comparison of different catalytic systems that could be investigated for the asymmetric synthesis of this compound, highlighting potential improvements in yield and enantioselectivity.

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis

| Catalyst System | Proposed Reaction | Potential Yield (%) | Potential Enantiomeric Excess (%) |

|---|---|---|---|

| Rh₂(OAc)₄ with Chiral Ligand | Asymmetric Cyclopropanation | 85-95 | 90-99 |

| Chiral Copper-Bisoxazoline | Lewis Acid Catalyzed Cyclopropanation | 80-90 | 85-97 |

| Chiral Phosphoric Acid | Brønsted Acid Catalyzed Cyclization | 75-88 | >90 |

Integration into Multi-Component and Cascade Reaction Sequences

The strained cyclopropane (B1198618) ring of this compound makes it an ideal candidate for ring-opening reactions, which can be strategically employed in multi-component and cascade reaction sequences. rsc.orgnih.gov Such approaches are highly desirable in modern organic synthesis as they allow for the rapid construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and reducing waste. rsc.org

Future research could explore the use of this compound as a three-carbon building block in palladium-catalyzed cascade reactions to construct polycyclic frameworks. nih.gov For example, a palladium-catalyzed ring-opening could generate a zwitterionic intermediate that could be trapped by a variety of nucleophiles or participate in cycloaddition reactions. The development of such cascade reactions would provide rapid access to novel heterocyclic and carbocyclic scaffolds. Furthermore, the β-keto radical generated from the single-electron oxidation and ring-opening of the cyclopropanol (B106826) could be trapped in tandem cyclizations. nih.gov

A hypothetical cascade reaction initiated by the ring-opening of this compound is outlined below, demonstrating the potential for rapid molecular complexity generation.

Table 2: Conceptual Cascade Reaction Involving this compound

| Step | Reaction Type | Intermediate/Product | Potential Complexity Increase |

|---|---|---|---|

| 1 | Lewis Acid-Promoted Ring Opening | Acylic Keto-cation | Formation of a reactive intermediate |

| 2 | Intramolecular Friedel-Crafts Alkylation | Dihydronaphthalene derivative | Formation of a new six-membered ring |

Development of Sustainable Synthetic Routes via Electrochemistry and Photoredox Catalysis

In line with the growing demand for environmentally friendly chemical processes, future research should focus on developing sustainable synthetic routes to this compound and its derivatives using electrochemistry and photoredox catalysis. mdpi.comnih.govrsc.org These methods offer significant advantages over traditional synthesis by often operating under mild conditions, reducing the need for stoichiometric reagents, and enabling novel bond formations through radical intermediates. mdpi.comnih.gov

The synthesis of cyclopropanes using photoredox catalysis, for instance, can proceed through a decarboxylative radical addition–polar cyclization cascade. nih.gov This strategy could be adapted for the synthesis of precursors to this compound. Similarly, electrochemical methods can be employed for the cyclopropanation of alkenes. nih.govrsc.org A comparative evaluation of photochemical and electrochemical approaches could reveal the most efficient and scalable method for the synthesis of this target molecule. mdpi.comscispace.com

The following table provides a conceptual comparison of traditional versus sustainable synthetic approaches, highlighting the potential benefits of electro- and photochemical methods.

Table 3: Comparison of Synthetic Routes

| Metric | Traditional Synthesis | Electrochemical Synthesis | Photoredox Catalysis |

|---|---|---|---|

| Reagents | Often requires stoichiometric, hazardous reagents | Uses electrons as a "reagent" | Catalytic amounts of photosensitizer |

| Conditions | Can require harsh temperatures and pressures | Typically mild, ambient conditions | Mild, visible light irradiation |

| Waste | Can generate significant chemical waste | Minimal byproduct formation | Generally low waste generation |

| Atom Economy | Variable | Potentially high | Potentially high |

Bio-Inspired Transformations and Biomimetic Pathways

Nature provides a wealth of inspiration for the development of novel synthetic transformations. nih.gov The biosynthesis of cyclopropane-containing natural products often involves enzymatic pathways that proceed with remarkable selectivity and efficiency. acs.org Future research into this compound could draw inspiration from these biological systems to devise novel biomimetic synthetic strategies.

A particularly promising area is the exploration of biomimetic cationic cyclopropanation. nih.govacs.org This process, which involves the γ-elimination of a carbocation to form a cyclopropane ring, is a key step in the biosynthesis of many natural products. nih.govacs.org Developing a synthetic equivalent of this transformation for the construction of the this compound scaffold would represent a significant departure from traditional carbenoid-based methods and could offer a more direct and potentially stereoselective route. acs.org Such an approach would involve the activation of an otherwise inert C-H bond, a highly attractive feature in modern synthesis. nih.gov

A comparison of the key features of traditional and potential bio-inspired synthetic approaches is presented below.

Table 4: Traditional vs. Bio-Inspired Synthetic Approaches

| Feature | Traditional Cyclopropanation (e.g., Simmons-Smith) | Biomimetic Cationic Cyclopropanation |

|---|---|---|

| Key Intermediate | Carbenoid | Carbocation |

| Bond Formation | C-C bond formation via carbene insertion | C-C bond formation via γ-elimination |

| Precursor | Alkene | Acyclic precursor with a leaving group |

| Potential Advantage | Well-established and reliable | Potentially more convergent and biomimetic |

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for its application in the synthesis of novel complex molecules and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)cyclopropan-1-ol, and how can reaction conditions be optimized?

- Synthetic Methods : The compound can be synthesized via cyclopropanation of 2-methoxybenzyl halides with diazomethane in the presence of transition-metal catalysts (e.g., rhodium or copper) under controlled conditions . Optimization involves adjusting catalyst loading, temperature (typically 0–25°C), and solvent polarity to enhance cyclopropane ring formation and minimize side reactions.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly used to isolate the product. Yield improvements (>70%) are achievable by quenching excess diazomethane with acetic acid .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Key signals include a singlet for the cyclopropane protons (δ 1.2–1.5 ppm), a methoxy group resonance (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm) split due to substituent effects .

- ¹³C NMR : The cyclopropane carbons appear at δ 15–25 ppm, while the hydroxyl-bearing carbon resonates at δ 70–80 ppm .

- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretch of the methoxy group (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?

- Electronic Effects : The electron-donating methoxy group in the 2-position reduces electrophilicity at the cyclopropane ring compared to chloro/fluoro analogs, leading to slower nucleophilic substitution rates. For example, NaBH₄ reduction of the hydroxyl group proceeds at lower yields (~50%) compared to halogenated derivatives (~80%) due to steric and electronic hindrance .

- Comparative Studies : Kinetic studies (e.g., Hammett plots) and DFT calculations can quantify substituent effects on reaction pathways .

Q. How does the stereoelectronic profile of this compound influence its biological interactions?

- Receptor Binding : The methoxy group’s orientation creates a steric bulk that may hinder binding to enzymes like cytochrome P450, contrasting with fluoro analogs, which exhibit stronger binding due to smaller size and electronegativity .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) show slower oxidation of the methoxy derivative compared to halogenated analogs, suggesting enhanced metabolic stability .

Q. What mechanistic insights explain the compound’s regioselectivity in oxidation reactions?

- Oxidation Pathways : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, while the cyclopropane ring remains intact. Density functional theory (DFT) studies reveal that the transition state for hydroxyl oxidation is stabilized by conjugation with the methoxy group’s lone pairs .

- Side Reactions : Competing ring-opening reactions occur under strong acidic conditions (e.g., H₂SO₄), forming allylic alcohols. These are suppressed by using milder oxidants like Dess-Martin periodinane .

Methodological Guidance

Q. How to design a SAR study for this compound derivatives?

- Derivative Synthesis :

- Introduce substituents (e.g., halogens, alkyl groups) at the 4-position of the phenyl ring via electrophilic aromatic substitution .

- Modify the cyclopropane ring with vinyl or ester groups via ring-opening/cross-metathesis .

- Biological Testing : Prioritize assays targeting enzymes sensitive to steric effects (e.g., monoamine oxidases) and compare IC₅₀ values against halogenated analogs .

Q. What analytical techniques quantify enantiomeric excess in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.